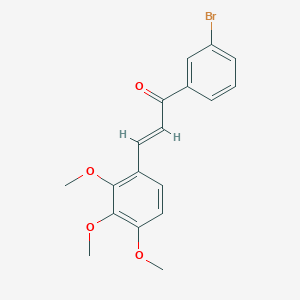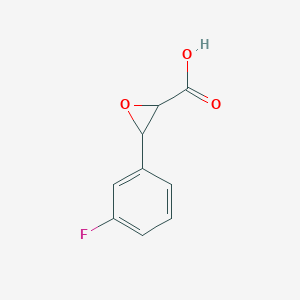
3-(3-Fluorophenyl)oxirane-2-carboxylic acid
Overview
Description
3-(3-Fluorophenyl)oxirane-2-carboxylic acid is a chemical compound with the molecular formula C9H7FO3 and a molecular weight of 182.153 g/mol . It is a carboxylic acid derivative featuring an oxirane (epoxide) ring and a fluorophenyl group. This compound is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)oxirane-2-carboxylic acid typically involves the epoxidation of a suitable precursor. One common method is the Prilezhaev epoxidation, where an alkene is treated with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide ring . The reaction conditions usually involve a solvent like dichloromethane and are carried out at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Ring-opening reactions: The epoxide ring can be opened by nucleophiles such as water, alcohols, amines, and carboxylic acids.
Substitution reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and reduction: The carboxylic acid group can be oxidized to form derivatives like esters or reduced to form alcohols.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines, and carboxylic acids are commonly used for ring-opening reactions.
Catalysts: Acid or base catalysts are often employed to facilitate these reactions.
Solvents: Dichloromethane, ethanol, and other polar solvents are typically used.
Major Products
Ring-opening products: Depending on the nucleophile, products can include diols, amino alcohols, and hydroxy acids.
Substitution products: Various substituted fluorophenyl derivatives can be formed.
Scientific Research Applications
3-(3-Fluorophenyl)oxirane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate enzyme-catalyzed epoxide ring-opening reactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)oxirane-2-carboxylic acid involves the reactivity of its epoxide ring and carboxylic acid group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological processes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Hydroxyphenyl)oxirane-2-carboxylic acid
- 3-(3-Chlorophenyl)oxirane-2-carboxylic acid
- 3-(3-Methylphenyl)oxirane-2-carboxylic acid
Uniqueness
3-(3-Fluorophenyl)oxirane-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s stability, reactivity, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(3-fluorophenyl)oxirane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-6-3-1-2-5(4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZSTHNSMLBPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2C(O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


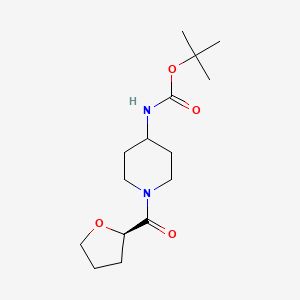
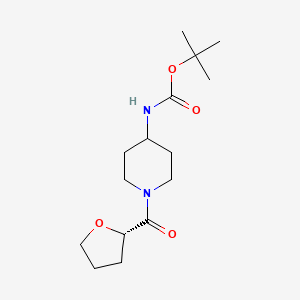
![tert-butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate](/img/structure/B3096551.png)
![2-methyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B3096558.png)
![N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3096564.png)
![Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B3096571.png)
![5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline](/img/structure/B3096575.png)


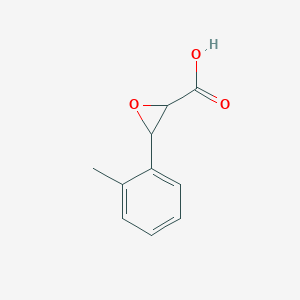
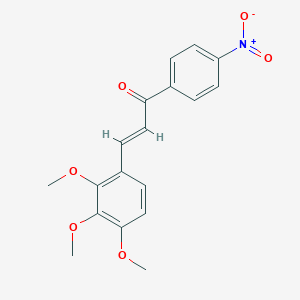
ruthenium(II)](/img/structure/B3096642.png)
